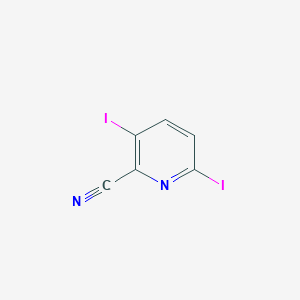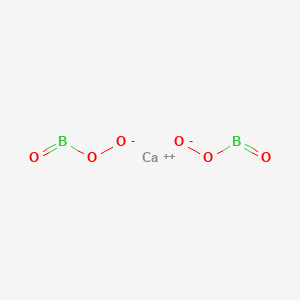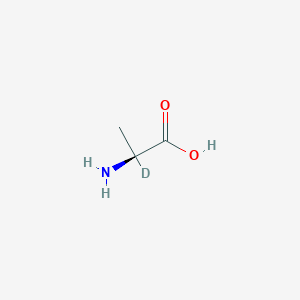
2-Cyano-3,6-diiodopyridine
描述
2-Cyano-3,6-diiodopyridine is a heterocyclic organic compound with the molecular formula C6H2I2N2 It is a derivative of pyridine, featuring cyano and diiodo substituents at the 2, 3, and 6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,6-diiodopyridine typically involves the halogenation of pyridine derivatives followed by the introduction of a cyano group. One common method involves the reaction of 2,3,6-trichloropyridine with potassium ferrocyanide in the presence of sodium carbonate and palladium diacetate as catalysts. The reaction is carried out in an organic solvent under inert gas protection at temperatures ranging from 40°C to 200°C for 2-20 hours .
Industrial Production Methods
For industrial production, the method described above can be scaled up, ensuring the use of appropriate safety measures to handle the reagents and reaction conditions. The use of potassium ferrocyanide as a cyanide source is advantageous due to its lower toxicity compared to other cyanides, making the process safer and more environmentally friendly .
化学反应分析
Types of Reactions
2-Cyano-3,6-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atoms are replaced by other groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts and organoboron compounds under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds or other complex structures.
科学研究应用
2-Cyano-3,6-diiodopyridine has several applications in scientific research:
Synthetic and Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.
Material Science: Its derivatives are explored for their optical and fluorescent properties, making them useful in the development of new materials.
Catalysis: It serves as a precursor in the synthesis of catalysts for various organic reactions.
Biological Applications: It is used in the synthesis of nucleosides and nucleotides, which are essential components in biological systems.
作用机制
The mechanism of action of 2-Cyano-3,6-diiodopyridine and its derivatives involves their interaction with specific molecular targets. For instance, some derivatives exhibit antiproliferative activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division . The cyano group plays a significant role in enhancing the binding affinity of these compounds to their targets, thereby increasing their biological activity.
相似化合物的比较
Similar Compounds
2-Cyano-3,6-dichloropyridine: Similar in structure but with chlorine atoms instead of iodine.
2-Cyano-3,6-dibromopyridine: Contains bromine atoms instead of iodine.
3-Cyano-2,6-diiodopyridine: The position of the cyano group is different.
Uniqueness
2-Cyano-3,6-diiodopyridine is unique due to the presence of iodine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. The larger atomic radius and higher polarizability of iodine compared to chlorine or bromine make it more suitable for certain types of cross-coupling reactions, such as Suzuki-Miyaura coupling .
属性
IUPAC Name |
3,6-diiodopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHZELURVFSDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479398 | |
| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827616-53-5 | |
| Record name | 3,6-Diiodo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827616-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-CYANO-3,6-DIIODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone](/img/structure/B1600616.png)


![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)




